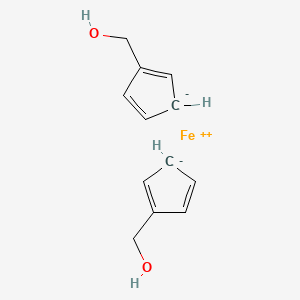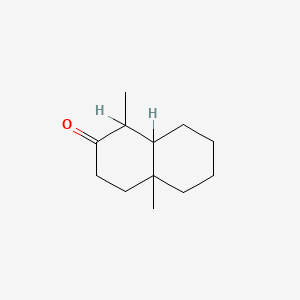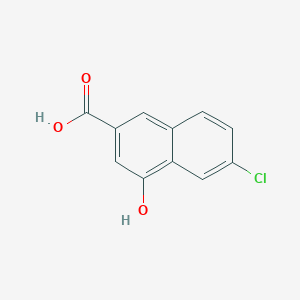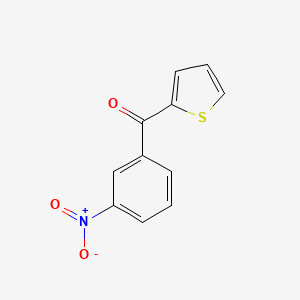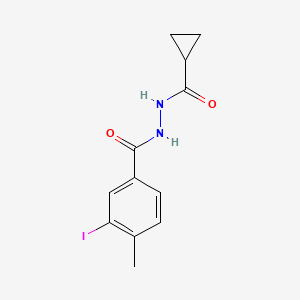
4-Anilino-3-methyl-but-3-en-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(Cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide is an organic compound characterized by the presence of a cyclopropane ring, an iodine atom, and a benzohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’-(cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide typically involves multiple steps:
Formation of Cyclopropanecarboxylic Acid: This can be achieved through the non-catalytic oxidation of cyclopropanecarboxaldehyde using molecular oxygen.
Hydrazide Formation: The final step involves the reaction of the iodinated intermediate with hydrazine hydrate to form the benzohydrazide moiety.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N’-(Cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide can undergo various chemical reactions, including:
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(Cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N’-(cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
- N’-(Cyclopropanecarbonyl)-3-chloro-4-methylbenzohydrazide
- N’-(Cyclopropanecarbonyl)-3-bromo-4-methylbenzohydrazide
- N’-(Cyclopropanecarbonyl)-3-fluoro-4-methylbenzohydrazide
Comparison:
- Uniqueness: The presence of the iodine atom in N’-(cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide imparts unique reactivity and potential biological activity compared to its chloro, bromo, and fluoro analogs .
- Reactivity: The iodine atom is more reactive in substitution reactions, making this compound a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C12H13IN2O2 |
|---|---|
Molekulargewicht |
344.15 g/mol |
IUPAC-Name |
N'-(cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide |
InChI |
InChI=1S/C12H13IN2O2/c1-7-2-3-9(6-10(7)13)12(17)15-14-11(16)8-4-5-8/h2-3,6,8H,4-5H2,1H3,(H,14,16)(H,15,17) |
InChI-Schlüssel |
UZIYOIFOXARVKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NNC(=O)C2CC2)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
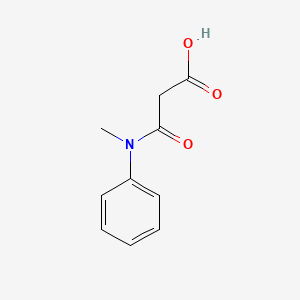
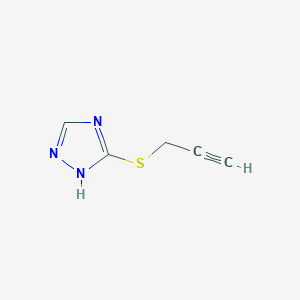

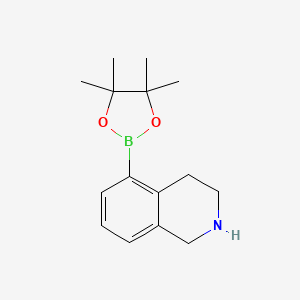
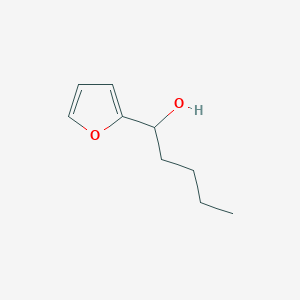

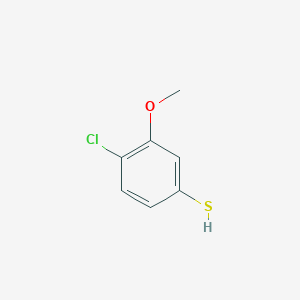
![(9H-Fluoren-9-yl)methyl ((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)(2-oxoethyl)carbamate](/img/structure/B8797362.png)
